molecular formula C21H23N3O2S B2429902 N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034247-21-5

N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2429902
CAS RN: 2034247-21-5
M. Wt: 381.49
InChI Key: AOALYMMMVBWOMM-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

DNA Interactions and Antitumor Activity

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of sulfonamide, were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The research demonstrated that these complexes have the potential to interact with DNA through various mechanisms and exhibit antiproliferative activity against tumor cells, suggesting their utility in cancer therapy (González-Álvarez et al., 2013).

Bifunctional Oligo-α-aminopyridine Ligands

The synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes were explored. These ligands were synthesized through aminated couplings and showed unique coordination geometries with copper(II), indicating their potential in developing novel coordination compounds with specific properties (Hasan et al., 2003).

Sulfonamide-based Chemical Nucleases

Copper(II) complexes with sulfonamides derived from 2-picolylamine were investigated for their use as chemical nucleases. These complexes demonstrated the ability to act as chemical nucleases in the presence of ascorbate/H2O2, pointing to their potential applications in molecular biology for DNA manipulation (Macías et al., 2006).

Sensing Capabilities

A coordination polymer synthesized from a sulfonamide derivative exhibited dual functional fluorescent sensor properties for detecting hazardous environmental contaminants like nitrobenzene and dichromate anions. This polymer's ability to selectively and sensitively detect these contaminants underscores its potential application in environmental monitoring and safety assessments (Kan & Wen, 2017).

Drug Synthesis and Molecular Docking

Novel sulfonamide-Schiff's bases and their derivatives were synthesized and evaluated for antitumor activity and molecular docking. This research contributes to the development of new therapeutic agents, showcasing the diverse potential of sulfonamide derivatives in drug discovery and development (Kamel et al., 2010).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects at the molecular level. This often involves interaction with specific proteins or other biological targets .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-10-15(2)17(4)21(16(14)3)27(25,26)24-12-18-7-9-23-20(11-18)19-6-5-8-22-13-19/h5-11,13,24H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOALYMMMVBWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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